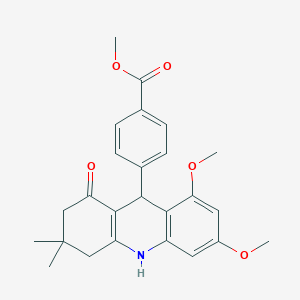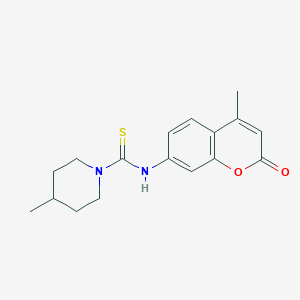![molecular formula C16H16F2N2O3S B4878925 N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4878925.png)
N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea
Descripción general
Descripción
N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea, also known as DFP-10825, is a small molecule drug that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation. Furthermore, N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have several biochemical and physiological effects. In cancer cells, N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis. In addition, N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. In animal models of neurodegenerative diseases, N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has been shown to protect against neuronal damage and improve cognitive function. Furthermore, N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. In addition, N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to using N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea in lab experiments. The compound has moderate solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea. One potential direction is to further study the compound's mechanism of action, particularly its effects on HDACs, PKC, and COX-2. Another potential direction is to test the compound in clinical trials for the treatment of cancer, neurodegenerative diseases, and inflammation. Furthermore, N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea could be modified to improve its solubility and bioavailability, which could enhance its efficacy in vivo. Finally, N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea could be tested in combination with other drugs to determine if it has synergistic effects.
Aplicaciones Científicas De Investigación
N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and inflammation. In preclinical studies, N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis.
Propiedades
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-3-(3,4-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3S/c1-21-13-8-7-10(9-14(13)22-2)19-16(24)20-11-5-3-4-6-12(11)23-15(17)18/h3-9,15H,1-2H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLISBMQAHZQQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=C2OC(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Difluoromethoxy)phenyl]-3-(3,4-dimethoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4878858.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide](/img/structure/B4878863.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4878889.png)
![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B4878897.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4878904.png)
![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4878911.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4878926.png)
![1-[2-(2-isopropylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4878928.png)
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-phenylacetamide](/img/structure/B4878931.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4878932.png)
